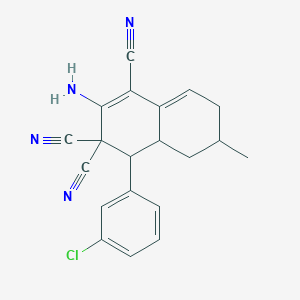![molecular formula C16H15ClN2O3 B11556979 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11556979.png)
2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro group, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 2-chlorobenzamide to introduce the nitro group, followed by a coupling reaction with 4-(propan-2-yl)aniline to form the final product. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-chloro-4-amino-N-[4-(propan-2-yl)phenyl]benzamide, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in electrophilic aromatic substitution reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Similar in structure but lacks the benzamide moiety.
4-nitro-N-[4-(propan-2-yl)phenyl]benzamide: Similar but without the chloro group.
2-chloro-N-[4-(propan-2-yl)phenyl]benzamide: Similar but without the nitro group.
Uniqueness
2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(2)11-3-5-12(6-4-11)18-16(20)14-8-7-13(19(21)22)9-15(14)17/h3-10H,1-2H3,(H,18,20) |
InChI Key |
RPWJVOUIDNHTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11556904.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556915.png)
![N-(naphthalen-2-yl)-2-({5-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)acetamide](/img/structure/B11556922.png)
![2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11556932.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide](/img/structure/B11556935.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(3-methylphenyl)butanamide](/img/structure/B11556936.png)
![(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11556939.png)
![4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11556942.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11556949.png)

![4-[(2E)-2-benzylidenehydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11556959.png)
![2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate]](/img/structure/B11556965.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11556980.png)
![4-methyl-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11556981.png)
